molecular formula C9H12FNO2 B13031603 2-[(1R,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol

2-[(1R,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol

Katalognummer: B13031603
Molekulargewicht: 185.20 g/mol
InChI-Schlüssel: MTZMSHWWWQFRBU-CDUCUWFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(1R,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method involves the use of chiral catalysts to achieve high enantioselectivity. For example, the Sharpless asymmetric dihydroxylation can be employed to introduce the hydroxyl group with the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound with minimal impurities .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(1R,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the fluorine atom can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

2-[(1R,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[(1R,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other chiral amino alcohols and fluorophenols, such as:

Uniqueness

What sets 2-[(1R,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol apart is its unique combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C9H12FNO2

Molekulargewicht

185.20 g/mol

IUPAC-Name

2-[(1R,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol

InChI

InChI=1S/C9H12FNO2/c1-5(12)9(11)7-3-2-6(10)4-8(7)13/h2-5,9,12-13H,11H2,1H3/t5-,9-/m0/s1

InChI-Schlüssel

MTZMSHWWWQFRBU-CDUCUWFYSA-N

Isomerische SMILES

C[C@@H]([C@@H](C1=C(C=C(C=C1)F)O)N)O

Kanonische SMILES

CC(C(C1=C(C=C(C=C1)F)O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.